1,4-Dichloro-6-methylphthalazine
Overview
Description
1,4-Dichloro-6-methylphthalazine is a chemical compound with the molecular formula C₉H₆Cl₂N₂ and a molecular weight of 213.06 g/mol . It is a derivative of phthalazine, a bicyclic nitrogen-containing heterocycle. The compound is characterized by the presence of two chlorine atoms and one methyl group attached to the phthalazine ring. Phthalazine derivatives are known for their significant biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichloro-6-methylphthalazine can be synthesized from 4-methylphthalic anhydride. The synthetic route involves the chlorination of 4-methylphthalic anhydride followed by cyclization to form the phthalazine ring . The reaction conditions typically include the use of chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under reflux conditions. The cyclization step may require the use of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to facilitate the formation of the phthalazine ring.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and cyclization steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-6-methylphthalazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The phthalazine ring can be reduced to form dihydrophthalazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Substituted phthalazine derivatives with various functional groups.
Oxidation Reactions: Carboxylic acids or aldehydes.
Reduction Reactions: Dihydrophthalazine derivatives.
Scientific Research Applications
1,4-Dichloro-6-methylphthalazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex phthalazine derivatives.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a potential pharmacophore in the development of new drugs targeting various biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-6-methylphthalazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, phthalazine derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and gamma-aminobutyric acid (GABA) receptors . The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
1,4-Dichloro-6-methylphthalazine can be compared with other similar compounds, such as:
1,4-Dichlorophthalazine: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
6-Cyano-1,4-dichlorophthalazine: Contains a cyano group instead of a methyl group, which can alter its electronic properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other phthalazine derivatives.
Properties
IUPAC Name |
1,4-dichloro-6-methylphthalazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-2-3-6-7(4-5)9(11)13-12-8(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOJANMHEJCGHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NN=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465789 | |
Record name | 1,4-DICHLORO-6-METHYLPHTHALAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345903-80-2 | |
Record name | 1,4-DICHLORO-6-METHYLPHTHALAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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